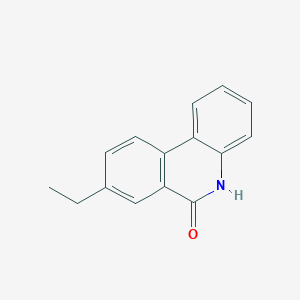

8-Ethylphenanthridin-6(5H)-one

Description

Historical Context and Significance of the Phenanthridinone Core in Chemical Research

The phenanthridinone skeleton is a crucial heterocyclic framework that is integral to a variety of complex natural products and pharmaceuticals. researchgate.net This structural motif is found in numerous bioactive alkaloids, including oxynitidine, crinasiadine, narciclasine, and pancratistatin. researchgate.net The synthesis of phenanthridine (B189435) derivatives has been a subject of chemical research since the early 20th century. researchgate.net

The significance of the phenanthridinone core is largely due to its association with a wide range of pharmacological activities. researchgate.net For instance, phenanthridinone derivatives have been identified as inhibitors of the poly(ADP-ribose) polymerase (PARP) family of proteins, which has made them valuable in medicinal chemistry. researchgate.net The planar structure of these aromatic compounds allows them to intercalate with DNA, interfering with cellular processes and leading to applications as antitumour and antiparasitic agents since the 1960s. acs.orgnih.gov

The enduring interest in this chemical structure has spurred the development of numerous synthetic methodologies. researchgate.net Key strategies for constructing the phenanthridinone scaffold include:

Aryl-aryl and N-aryl coupling reactions: Transition metal-mediated reactions are powerful tools for forming the necessary bonds to create the complex, multi-ring structure. researchgate.net

C-H bond activation: Modern methods focus on the direct functionalization of C-H bonds to build the molecule, which is more atom-efficient. researchgate.netbeilstein-journals.org

Photocatalyzed reactions: Light-mediated reactions have emerged as a valuable method for synthesizing these and other biologically active compounds. researchgate.netacs.org

These synthetic advancements have made it possible to create a diverse library of phenanthridinone derivatives for further study. researchgate.net

Positioning of 8-Ethylphenanthridin-6(5H)-one as a Representative Phenanthridinone Derivative

This compound is a specific derivative of the fundamental phenanthridinone structure. It is characterized by an ethyl group (-CH₂CH₃) substituted at the 8th position of the core aromatic rings. While extensive research on this particular molecule is not widely documented in publicly available literature, its structure positions it as a representative example of the chemical diversity achievable within the phenanthridinone class.

The synthesis of such substituted derivatives relies on the versatile chemical strategies developed for the core scaffold. Modern synthetic protocols, particularly those involving palladium-catalyzed cross-coupling and C-H functionalization, allow for the precise introduction of various functional groups onto the phenanthridinone framework. acs.org For example, palladium-catalyzed annulation methods are capable of accommodating a variety of substituents on the aromatic core, leading to structurally diversified phenanthridinone motifs. acs.org The ethyl group in this compound represents one such modification, illustrating how the foundational structure can be altered to potentially modulate its chemical and physical properties.

The study of such derivatives is crucial in fields like medicinal chemistry, where the nature and position of a substituent can significantly influence a molecule's biological activity. nih.gov Therefore, this compound serves as a conceptual model for a specifically substituted phenanthridinone, synthesized through established methodologies for creating functionalized analogs.

Below is a table summarizing the key properties of the parent compound, Phenanthridin-6(5H)-one.

| Property | Value |

| Chemical Formula | C₁₃H₉NO |

| Molar Mass | 195.22 g/mol |

| Appearance | Solid |

| Core Structure | Fused three-ring system containing a lactam |

| Class | Heterocyclic Aromatic Compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

8-ethyl-5H-phenanthridin-6-one |

InChI |

InChI=1S/C15H13NO/c1-2-10-7-8-11-12-5-3-4-6-14(12)16-15(17)13(11)9-10/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

OSPCPKKOHYXWGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethylphenanthridin 6 5h One and Phenanthridinone Analogues

Catalytic Approaches to Phenanthridinone Scaffold Construction

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems like phenanthridinones. Palladium and rhodium catalysts, in particular, have enabled the development of efficient and atom-economical reactions that often proceed under mild conditions with broad substrate scope.

Palladium-Catalyzed Cyclization and Annulation Reactionsnih.govnih.govacs.orgthieme-connect.comrsc.orgacs.orgrsc.orgnih.gov

Palladium catalysis stands as a cornerstone in the synthesis of phenanthridinones, offering a multitude of strategies for their construction. nih.govthieme-connect.comnih.gov These methods include C-H activation, aryne annulation, dehydrogenative coupling, and carbonylative cyclization, each providing a unique pathway to the desired heterocyclic core. nih.govnih.govacs.orgthieme-connect.comrsc.orgacs.orgrsc.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient synthesis of phenanthridinones. nih.govacs.orgsnnu.edu.cn This strategy avoids the need for pre-functionalized starting materials, thereby increasing step economy. Typically, these reactions involve the intramolecular coupling of an N-arylbenzamide derivative. The palladium catalyst facilitates the activation of a C-H bond on one aryl ring and subsequent coupling with a carbon-halide bond on the other, leading to the formation of the phenanthridinone ring system. rsc.org For instance, the intramolecular C-H arylation of N-Boc protected o-halobenzamides provides a direct route to N-H phenanthridinones in good to excellent yields. rsc.org This method is advantageous as it can be performed as a one-pot reaction involving cyclization and decarboxylation. rsc.org

More advanced strategies involve dual C-H activation, where two C-H bonds are functionalized in a single operation. thieme-connect.com For example, the palladium-catalyzed reaction of N-aryl-2-aminopyridines with 2-iodobenzoic acids proceeds through C(sp²)–H bond activation to yield phenanthridinones. thieme-connect.com This protocol is notable for its use of water as a solvent and very low catalyst loadings. thieme-connect.com The use of palladium nanoparticles has also been explored, demonstrating efficient catalysis for the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides to produce phenanthridinones in high yields under air atmosphere and in aqueous media. rsc.orgnih.gov

A general reaction for this approach is the cyclization of an N-substituted o-halobenzanilide. The choice of palladium catalyst, ligands, and base is crucial for the efficiency of the reaction.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | High |

| Pd(t-Bu₃P)₂ | - | KOAc | Toluene | up to 95 researchgate.net |

| Pd-PVP NPs | - | K₂CO₃ | H₂O:DMA | up to 95 nih.gov |

This table presents a generalized summary of conditions and may not reflect specific substrate yields.

Palladium-catalyzed annulation reactions involving arynes offer a powerful and direct method for constructing the phenanthridinone skeleton. nih.govacs.orgacs.orgnih.govmdpi.com This approach typically involves the reaction of a substituted o-halobenzamide with an aryne precursor, such as o-(trimethylsilyl)aryl triflate, in the presence of a palladium catalyst. nih.gov The reaction proceeds through the simultaneous formation of a C-C and a C-N bond in a single step, leading to N-substituted phenanthridinones in good yields. nih.govmdpi.com

The reaction is tolerant of a wide variety of functional groups on both the benzamide (B126) and the aryne precursor, allowing for the synthesis of a diverse range of phenanthridinone derivatives. nih.gov For example, the synthesis of 5-Benzyl-8-methylphenanthridin-6(5H)-one and other substituted analogues has been successfully achieved using this methodology. nih.gov A key advantage of this method is the ability to construct the tricyclic system under relatively mild conditions. mdpi.com

A significant advancement in this area is the development of a palladium-catalyzed multicomponent reaction (MCR) involving an aryne, carbon monoxide (CO), and an aniline (B41778). acs.orgacs.org This MCR allows for the straightforward assembly of the phenanthridinone scaffold through a C-H bond activation process, avoiding the need for pre-functionalized starting materials. acs.orgacs.org

A specific example is the synthesis of 5-ethylphenanthridin-6(5H)-one from 2-bromo-N-ethylbenzamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. orgsyn.orgorgsyn.org The reaction is carried out using palladium(II) acetate (B1210297) as the catalyst, bis(diphenylphosphino)methane (B1329430) as the ligand, and cesium fluoride (B91410) to generate the aryne in situ. orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 (Aryne Precursor) | Catalyst | Ligand | Base | Product | Yield (%) |

| 2-bromo-N-ethylbenzamide | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂ | dppm | CsF, Na₂CO₃ | 5-Ethylphenanthridin-6(5H)-one | 56 orgsyn.orgorgsyn.org |

This table illustrates a specific example of aryne-mediated phenanthridinone synthesis.

A novel and efficient approach to phenanthridinones involves the palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides. nih.govthieme-connect.comrsc.orgnih.govscispace.com This method relies on a dual C-H bond activation process and is highly practical due to the use of simple and readily available starting materials. nih.govnih.govscispace.com The reaction demonstrates a broad substrate scope, including the use of hetero- and polycyclic substrates, making it a versatile tool for the construction of valuable phenanthridinone derivatives. nih.govnih.govscispace.com

The process is believed to involve the formation of a seven-membered palladacycle intermediate. nih.gov The reaction conditions are typically mild, and the methodology allows for multiple steps, including acylation and annulation, to occur successively. nih.govscispace.com This direct dehydrogenative annulation strategy is attractive for its efficiency and the high value of the resulting heterocyclic products. nih.govnih.govscispace.com

The optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. For example, using Pd(OAc)₂ with PPh₃ as the ligand, norbornene (NBE) as a mediator, and Cs₂CO₃ as the base in DCE has been shown to be effective. scispace.com

| Aryl Iodide | Aryl Carbamic Chloride | Catalyst | Ligand | Base | Yield of Phenanthridinone (%) |

| 1-iodo-2-methylbenzene | methyl(phenyl)carbamic chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 98 scispace.com |

| Iodobenzene | methyl(phenyl)carbamic chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 95 scispace.com |

| 1-iodo-4-methoxybenzene | methyl(phenyl)carbamic chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 89 scispace.com |

This table showcases the versatility of the dehydrogenative annulation methodology with various substrates.

Palladium-catalyzed carbonylation reactions provide another important avenue for the synthesis of phenanthridinones. researchgate.netkisti.re.kr These methods typically involve the carbonylation of biaryl-2-amines using carbon monoxide (CO) as a C1 source. researchgate.net The reaction is often carried out in the presence of a palladium(II) catalyst, such as Pd(OAc)₂, and a co-catalyst like a copper(II) salt. researchgate.net

This approach offers a direct route to the phenanthridinone core and is tolerant of a variety of functional groups on the biarylamine substrate. researchgate.net Electron-rich biphenylamines have been observed to give higher yields compared to their electron-deficient counterparts. researchgate.net One of the challenges in this type of reaction is the potential formation of urea (B33335) as a side product, but catalytic systems have been developed to minimize this issue. researchgate.net

An alternative carbonylative approach involves the palladium-catalyzed C(sp²)–H aminocarbonylation of unprotected o-arylanilines. kisti.re.kr This method is advantageous as it uses atmospheric pressure of CO and can be applied to both N-alkyl protected and unprotected o-arylanilines, as well as ortho-heteroarene substituted anilines. kisti.re.kr This represents a significant step towards more sustainable and practical syntheses of free (NH)-phenanthridinones. kisti.re.kr

| Substrate | Catalyst | Co-catalyst/Additive | CO Pressure | Product |

| Biphenyl-2-amine | Pd(OAc)₂ | Cu(TFA)₂ | 1 atm | Phenanthridinone |

| o-Arylaniline | Pd catalyst | - | 1 atm | (NH)-Phenanthridinone |

This table provides a general overview of carbonylative routes to phenanthridinones.

Rhodium-Catalyzed Carboxylative Cyclizationchemrevlett.com

In addition to palladium, rhodium catalysts have also been employed in the synthesis of phenanthridinones. A notable example is the rhodium(I)-catalyzed aryl C-H carboxylation of 2-arylanilines using carbon dioxide (CO₂) as a C1 source. chemrevlett.comfigshare.com This method offers a sustainable alternative to the use of carbon monoxide.

The reaction proceeds via the activation of an aryl C-H bond by the rhodium catalyst, followed by carboxylation with CO₂ and subsequent intramolecular cyclization to form the phenanthridinone ring. This approach has been successfully applied to the synthesis of various phenanthridinone derivatives, including 8-ethylphenanthridin-6(5H)-one, which was obtained in a 65% yield. figshare.com The reaction is typically carried out in the presence of a rhodium catalyst, a suitable ligand, and a base.

| Substrate | Catalyst | Ligand | Base | C1 Source | Product | Yield (%) |

| 2-Aryl-4-ethylaniline | [Rh(cod)Cl]₂ | Ligand | Base | CO₂ | This compound | 65 figshare.com |

This table highlights a specific example of rhodium-catalyzed synthesis of this compound.

Coupling Reactions for Phenanthridinone Ring Formation

Transition metal-catalyzed coupling reactions are powerful tools for constructing the phenanthridinone ring system, offering high efficiency and compatibility with a wide range of functional groups. mdpi.com Palladium, in particular, has been extensively used to facilitate the necessary bond formations.

The simultaneous or sequential formation of C-C (aryl-aryl) and C-N (N-aryl) bonds is a highly effective strategy for synthesizing phenanthridinones. mdpi.com These reactions often proceed in a one-pot fashion, enhancing synthetic efficiency. mdpi.comnih.gov

One prominent approach involves the palladium-catalyzed reaction between o-halobenzamides and aryl halides or their equivalents. mdpi.com For instance, the reaction of o-halobenzamides with aryl iodides, mediated by a palladium catalyst and norbornene, can construct the phenanthridinone core. mdpi.com Norbornene plays a crucial role in mediating the reaction and enabling a C-H activation step. mdpi.com A one-pot procedure using iodoarenes with ortho-electron-releasing substituents and amides of o-bromoarenecarboxylic acids has been developed for the synthesis of 6-phenanthridinones and their analogues. nih.gov

In a notable strategy, N-methoxybenzamides have been used as substrates in palladium- or rhodium-catalyzed annulations with aryl boronic acids or aryl silanes. mdpi.comcvr.ac.in This method typically begins with the formation of a pallada- or rhodacycle intermediate, which then reacts with the coupling partner. mdpi.com A palladium-catalyzed annulation of arynes, generated from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with substituted o-halobenzamides allows for the synthesis of N-substituted phenanthridinones in a single step under relatively mild conditions. nih.gov This process involves the simultaneous formation of both a C-C and a C-N bond. nih.gov

The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, represents another powerful tool for the dual functionalization of aryl halides. bohrium.com This has been applied to the synthesis of aminated phenanthridinones by reacting a benzamide with an electrophilic amination reagent like O-benzoylhydroxylamine. bohrium.com

| Catalyst/Reagents | Substrates | Product Type | Key Features | Yield | Ref. |

| Pd(OAc)₂, PPh₃, Cs₂CO₃ | N-substituted 2-bromobenzamides and 2-bromobenzoic acids | Functionalized phenanthridin-6(5H)-ones | Palladium-mediated annulation | 59-88% | acs.orgacs.org |

| Pd(PPh₃)₄, K₂CO₃, Norbornene | Benzamide and O-benzoylhydroxylamine | ortho-Aminated phenanthridinones | Catellani reaction; ortho-amination followed by intramolecular C-H arylation | Good | bohrium.com |

| Pd(OAc)₂, dppm, Na₂CO₃, CsF | 2-bromo-N-ethylbenzamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Ethylphenanthridin-6(5H)-one | Palladium-catalyzed annulation of an in situ generated aryne | 56% | orgsyn.orgorgsyn.org |

| Pd catalyst | Iodoarenes and amides of o-bromoarenecarboxylic acids | 6-Phenanthridinones | One-pot sequential aryl-aryl and N-aryl coupling | - | nih.gov |

Biaryl coupling strategies focus on the intramolecular cyclization of a pre-formed biaryl precursor. These methods include intramolecular C-H amination and decarboxylative couplings.

Palladium-catalyzed intramolecular oxidative C-H amination of arenes has been reported for the synthesis of phenanthridin-6-one. mdpi.com A significant advancement in this area involves transition-metal-free approaches. For example, the Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids provides phenanthridinones in good to excellent yields. mdpi.comnih.govacs.org The efficiency of this reaction, even with electron-withdrawing groups present, suggests a radical pathway. mdpi.comacs.org This method represents an intramolecular decarboxylative amidation of an unactivated arene under metal-free conditions. acs.org

Another approach is the palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides, which yields various cyclized heterocycles, including phenanthridinones. mdpi.comnih.gov Additionally, a base-mediated intramolecular homolytic aromatic substitution (HAS) reaction of acryl aniline derivatives has been used to synthesize biaryl lactams, including phenanthridinones. acs.org This reaction involves the generation of an aryl radical which then adds to an arene ring. acs.org

| Method | Precursor | Reagents | Key Transformation | Ref. |

| Decarboxylative Cyclization | Biaryl-2-oxamic acids | Na₂S₂O₈ | Transition-metal-free intramolecular decarboxylative amidation | mdpi.comacs.org |

| Decarboxylative Coupling | Arene carboxylic acids and aryl bromides | Palladium catalyst | Intramolecular C-C bond formation | mdpi.comnih.gov |

| Homolytic Aromatic Substitution | Acryl aniline derivatives | KOtBu | Base-mediated intramolecular C-H arylation | acs.org |

Photo-Mediated Synthetic Transformations

Photo-mediated reactions have emerged as a valuable and sustainable method for synthesizing phenanthridinones. mdpi.com These transformations often proceed under mild conditions using visible light. acs.org

A prominent strategy is the visible-light-promoted direct oxidative C-H amidation. acs.org Using blue LED illumination, amidyl radicals can be generated from simple amide precursors through a single-electron transfer process, which then undergo intramolecular cyclization to form the phenanthridinone ring. acs.org Photocatalysts such as 1-chloroanthraquinone (B52148) can be employed in a transition-metal-free system under an air atmosphere. mdpi.com The proposed mechanism involves the photoexcited catalyst oxidizing the benzamide to generate an amidyl radical, which cyclizes. The resulting radical intermediate traps oxygen to form a peroxy radical, eventually leading to the product. mdpi.com

Another photo-induced method involves the use of cesium formate (B1220265), which under light can generate the CO₂•⁻ radical anion. acs.org This potent reductant can facilitate a single-electron transfer (SET) reduction of aryl halides, initiating a cascade of intramolecular radical cyclization to form phenanthridinones and other related heterocycles. acs.org This process has been applied to various substituted N-methyl/benzyl aniline-derived 2-iodo aryl benzamides to yield the corresponding phenanthridinone derivatives. acs.org

Photocatalytic strategies have also been developed for the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts using an Iridium photocatalyst. rsc.org While this leads to phenanthridines, it highlights the utility of photochemistry in accessing the core skeleton. The excited Ir catalyst acts as an energy donor rather than a single-electron redox agent in this transformation. rsc.org

| Method | Precursor | Catalyst/Reagents | Light Source | Key Intermediate | Ref. |

| Direct Oxidative C-H Amidation | Benzamides | 1-chloroanthraquinone | Visible light (Blue LED) | Amidyl radical | mdpi.comacs.org |

| SET Reduction/Cyclization | 2-Iodo aryl benzamides | Cesium formate (HCO₂Cs) | Light | CO₂•⁻ radical anion | acs.org |

| Energy Transfer-Driven Cyclization | N-(2-arylbenzylidenamino)pyridinium salts | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Visible light | Excited state of precursor | rsc.org |

Mechanistic Investigations of Phenanthridinone Synthesis Pathways

The mechanisms for phenanthridinone synthesis, particularly those mediated by palladium, have been the subject of detailed investigation. acs.org For the palladium-catalyzed annulation of 2-bromobenzamides and 2-bromobenzoic acids, two primary pathways have been proposed. acs.org

One plausible mechanism proceeds through an aryne intermediate. acs.org This pathway involves the initial base-assisted oxidative addition of 2-bromobenzoic acid to a Pd(0) catalyst. The resulting aryl-Pd(II) species undergoes β-hydride elimination and reductive elimination to form an aryne. A separate catalytic cycle involves the oxidative addition of the 2-bromobenzamide (B1207801) to Pd(0). The insertion of the aryne into the resulting aryl-Pd(II) complex forges the C-C bond, and subsequent reductive elimination forms the C-N bond, yielding the phenanthridinone and regenerating the Pd(0) catalyst. acs.org The poor regioselectivity observed when using substituted 2-bromobenzoic acids supports the involvement of a symmetrical aryne intermediate. acs.org

An alternative mechanism avoids an aryne intermediate and instead involves a Pd(IV) species. acs.org This pathway begins with the oxidative addition of the 2-bromobenzamide to the Pd(0) catalyst to form an aryl-Pd(II) intermediate. A second oxidative addition of the 2-bromobenzoic acid to this species generates a diaryl-Pd(IV) intermediate. Subsequent reductive elimination and decarboxylation steps lead to the final phenanthridinone product. acs.org

In the context of the Catellani reaction for synthesizing aminated phenanthridinones, the proposed mechanism involves several key steps: oxidative addition of the aryl halide to Pd(0), carbopalladation of norbornene, a carbonate-assisted concerted metalation-deprotonation (CMD) step, C-N bond formation, norbornene extrusion, a second CMD step for the intramolecular C-H arylation, and final reductive elimination to give the product. bohrium.com

Specific Synthetic Approaches for this compound and Closely Related Ethylphenanthridinone Derivatives

While many methods are general for the phenanthridinone scaffold, specific procedures have been detailed for ethyl-substituted derivatives. A well-documented synthesis is that of 5-ethylphenanthridin-6(5H)-one, where the ethyl group is attached to the nitrogen atom. orgsyn.orgorgsyn.org This reaction utilizes a palladium-catalyzed annulation of an in-situ generated benzyne (B1209423) with 2-bromo-N-ethylbenzamide. orgsyn.orgorgsyn.org

Synthesis of 5-Ethylphenanthridin-6(5H)-one via Palladium-Catalyzed Annulation orgsyn.orgorgsyn.org

| Reactant | Role | Amount (mmol) | Equivalents |

| 2-Bromo-N-ethylbenzamide | Amide Substrate | 19.7 | 1 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Aryne Precursor | 39.5 | 2 |

| Palladium(II) acetate | Catalyst Precursor | 0.984 | 0.05 |

| Bis(diphenylphosphino)methane (dppm) | Ligand | 1.97 | 0.10 |

| Cesium fluoride | Fluoride Source (for aryne generation) | 98.7 | 5 |

| Sodium carbonate | Base | 19.7 | 1 |

| Toluene / Acetonitrile | Solvent | - | - |

| Conditions: 110 °C for 24 h, under Nitrogen atmosphere. | Yield: 56% |

For the synthesis of this compound, where the ethyl group is on the carbocyclic ring, the palladium-catalyzed annulation of arynes with substituted o-halobenzamides provides a direct strategic blueprint. nih.gov Research by a team led by Larionov demonstrated this methodology for a range of 8-substituted phenanthridinones starting from the corresponding 4-substituted-2-iodobenzamides and the benzyne precursor, 2-(trimethylsilyl)phenyl triflate. While the 8-ethyl derivative was not explicitly reported, the successful synthesis of analogues with methyl, chloro, fluoro, and trifluoromethyl groups at the 8-position indicates the viability of this approach for the 8-ethyl target. nih.gov The synthesis would involve reacting 2-iodo-4-ethylbenzamide with the aryne precursor under palladium catalysis.

Synthesis of 8-Substituted Phenanthridinone Analogues nih.gov

| Product | R Group at Position 8 | Yield |

| 5-Benzyl-8-methylphenanthridin-6(5H)-one | -CH₃ | 79% |

| 5-Benzyl-8-methoxyphenanthridin-6(5H)-one | -OCH₃ | 74% |

| 5-Benzyl-8-chlorophenanthridin-6(5H)-one | -Cl | 67% |

| 5-Benzyl-8-fluorophenanthridin-6(5H)-one | -F | 65% |

| 5-Benzyl-8-(trifluoromethyl)phenanthridin-6(5H)-one | -CF₃ | 52% |

The general method involves reacting a substituted 2-iodobenzamide (B1293540) with 2-(trimethylsilyl)phenyl triflate in the presence of a palladium catalyst.

Molecular and Cellular Biological Studies of Phenanthridinone Derivatives, Including Insights Relevant to 8 Ethylphenanthridin 6 5h One

Poly(ADP-ribose) Polymerase (PARP) System Interactions

Phenanthridinone derivatives are well-documented as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. umanitoba.canih.gov PARP is a family of proteins crucial for various cellular processes, including DNA repair and apoptosis. umanitoba.ca The inhibition of PARP, particularly PARP-1, has emerged as a significant strategy in cancer therapy. umanitoba.canih.gov

PARP-1 Inhibition Mechanisms by Phenanthridinones

The 6(5H)-phenanthridinone ring system is a foundational scaffold for many PARP inhibitors. umanitoba.ca These compounds act as competitive inhibitors, mimicking the endogenous substrate NAD+ and binding to the nicotinamide (B372718) binding site of the PARP enzyme, thereby disrupting its catalytic activity. umanitoba.ca This inhibition prevents the synthesis of poly(ADP-ribose) (PAR), a post-translational modification of proteins that is critical for the recruitment of DNA repair proteins to sites of DNA damage.

In silico studies have guided the development of novel phenanthridinone-based PARP inhibitors with enhanced potency and selectivity. umanitoba.ca These designs focus on creating new structures that can interact with specific amino acid residues within the PARP enzyme's active site. umanitoba.ca For instance, some scaffolds are designed to dock into both the nicotinamide and phosphate (B84403) binding sites, while others target the adenine (B156593) binding site. umanitoba.ca

Research on Cellular Responses to PARP Inhibition (e.g., cell proliferation, DNA integrity)

Inhibition of PARP by phenanthridinone derivatives leads to significant cellular responses, most notably affecting cell proliferation and DNA integrity. medchemexpress.comchemsrc.com In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, PARP inhibition can lead to synthetic lethality. The accumulation of unrepaired single-strand DNA breaks, which are then converted to double-strand breaks during replication, overwhelms the cell's compromised repair capacity, leading to cell death.

Research has shown that phenanthridinone derivatives can act synergistically with DNA-damaging agents, such as the alkylating agent temozolomide (B1682018) (TMZ). umanitoba.ca This combination enhances the cytotoxic effects on cancer cells. umanitoba.ca For example, the phenanthridinone-based inhibitor PJ34, when used with an alkylating agent, caused a significant decrease in the proliferation of RDM4 murine lymphoma cells. nih.gov Furthermore, some potent phenanthridinone-based inhibitors have demonstrated synergistic effects with TMZ that are comparable or even superior to the clinically approved PARP inhibitor, olaparib. umanitoba.ca

DNA-Targeting Mechanisms of Action

Beyond PARP inhibition, phenanthridinone derivatives also exhibit anticancer activity through direct interactions with DNA and other key enzymes involved in DNA metabolism.

Inhibition of DNA Topoisomerase I in Research Models

Several phenanthridinone and related benzo[c]phenanthridine (B1199836) derivatives have been identified as inhibitors of DNA topoisomerase I (Topo I). mdpi.commdpi.comthieme-connect.com Topo I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. mdpi.com Inhibition of Topo I leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and ultimately cell death. mdpi.commdpi.com

For instance, the natural product (+)-Pancratistatin, which contains a phenanthridinone core, has been shown to inhibit Topo I, although with weaker activity compared to the well-known inhibitor camptothecin. mdpi.com Synthetic efforts have focused on creating more potent analogues. mdpi.com Furthermore, a series of 11- and 12-substituted benzophenanthridinone derivatives have been designed and synthesized as dual inhibitors of Topo I and tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs Topo I-mediated DNA damage. nih.govacs.org This dual inhibition strategy aims to enhance the efficacy of Topo I inhibitors and overcome drug resistance. acs.org

Immunomodulatory Activities in Research Settings

Phenanthridinone derivatives have demonstrated notable immunomodulatory activities in various research models. researchgate.netchemsrc.com The compound 6(5H)-phenanthridinone has been identified as an immunosuppressive agent. chemsrc.com

One of the key mechanisms underlying these immunomodulatory effects is the inhibition of PARP. diabetesjournals.org For example, the potent phenanthridinone-based PARP inhibitor PJ34 has been shown to prevent autoimmune diabetes in nonobese diabetic (NOD) mice. diabetesjournals.org The study revealed that PJ34 induced apoptosis of islet-infiltrating leukocytes and decreased the expression of the pro-inflammatory cytokine interferon-gamma (IFN-γ) in the islets. diabetesjournals.org This suggests that PARP inhibition by phenanthridinones can modulate immune responses by targeting inflammatory cells.

Other Biologically Relevant Activities in Preclinical Research

The broad pharmacological profile of phenanthridinone derivatives extends to several other preclinical activities. These compounds have been investigated for their potential as antiviral and neuroprotective agents. nih.gov

Antiviral Activity: Novel phenanthridinone derivatives have been shown to be potent and selective inhibitors of hepatitis C virus (HCV) replication in vitro. nih.gov Interestingly, their mechanism of action does not appear to involve the direct inhibition of the HCV NS3 protease or NS5B RNA polymerase. niph.go.jp Some phenanthridinone derivatives have also been explored for anti-HIV activity. researchgate.netnih.gov

Neuroprotection: Phenanthridine (B189435) derivatives were initially designed to protect neuronal cells from cell death induced by high PARP-1 activity in response to DNA damage from conditions like brain injury and stroke. nih.gov

Antimicrobial Activity: The phenanthridinone core structure has been associated with antibacterial and antifungal properties in various studies. nih.govontosight.ai

Antiviral Activity in Experimental Models

Phenanthridinone derivatives have demonstrated notable antiviral activity against a range of viruses in preclinical studies. ontosight.airesearchgate.net This has led to the investigation of these compounds as potential novel antiviral agents. nih.gov

One area of focus has been the hepatitis C virus (HCV). A number of novel phenanthridinone derivatives were screened for their ability to inhibit HCV replication in human hepatoma (Huh-7) cells containing subgenomic viral RNA replicons. nih.gov Among the tested compounds, 4-butyl-11-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-7-methoxy- ontosight.ainih.govdioxolo[4,5-c]phenanthridin-5(4H)-one, also known as HA-719, was identified as a particularly potent inhibitor. nih.gov It exhibited a 50% effective concentration (EC₅₀) of 0.063 ± 0.010 μM in the replicon system and did not show significant cytotoxicity at concentrations up to 40 μM. nih.gov Further investigation revealed that HA-719 reduced the levels of viral proteins NS3 and NS5A in a dose-dependent manner. nih.gov However, it did not inhibit the enzymatic activity of NS3 protease or NS5B RNA polymerase, suggesting a different mechanism of action. nih.govnih.gov

The antiviral potential of phenanthridinone derivatives extends to other viruses as well. For instance, some fluorinated phenanthridin-6(5H)-one derivatives have been synthesized and evaluated for their in vitro activity against the influenza A/Puerto Rico/8/34 (H1N1) virus in Madin-Darby canine kidney (MDCK) cells. researchgate.net Additionally, certain phenanthridinone analogs have been investigated as inhibitors of HIV-1 integrase. researchgate.net

It is important to note that the antiviral activity of these derivatives can be highly specific. For example, while HA-719 was potent against genotype 1b of HCV, it was less effective against the JFH1 strain (genotype 2a) in a cell-free virus infection assay. nih.gov This highlights the importance of the specific chemical structure in determining the antiviral spectrum and potency.

Table 1: Antiviral Activity of a Selected Phenanthridinone Derivative

| Compound | Virus | Cell Line | Assay | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Source |

| HA-719 | Hepatitis C Virus (Genotype 1b) | Huh-7 (LucNeo#2) | Subgenomic Replicon | 0.063 ± 0.010 μM | > 40 μM | nih.gov |

Antitumor Activity in Cellular and in vitro Models

The phenanthridinone scaffold is a structural component of numerous bioactive natural products with recognized anticancer properties. researchgate.netontosight.ai This has spurred the synthesis and evaluation of a wide array of phenanthridinone derivatives for their potential as antitumor agents. researchgate.netbrynmawr.edu

In vitro studies have demonstrated the antiproliferative activity of various phenanthridinone derivatives against several human cancer cell lines. researchgate.netfao.org For example, a series of phenanthridine-6(5H)-ones were evaluated against six human solid tumor cell lines, with some compounds showing activity in the low micromolar range. researchgate.net The cytotoxic effects of these compounds are often assessed using the MTT assay, which measures cell viability. researchgate.net

The antitumor activity of phenanthridinone derivatives is often linked to their ability to interfere with key cellular processes involved in cancer progression. One important target is the family of poly(ADP-ribose) polymerase (PARP) enzymes. nih.govresearchgate.net PARP inhibitors can prevent cancer cells from repairing DNA damage, leading to cell death. PJ-34, a well-known phenanthridinone derivative, is a selective PARP inhibitor. researchgate.netnih.gov

Another mechanism of antitumor activity involves the inhibition of topoisomerases, enzymes that are crucial for DNA replication and transcription. nih.gov The synthetic phenanthridinone analogue ARC-111 is recognized as a topoisomerase-1 targeting antitumor agent. nih.gov

Furthermore, some phenanthridinone derivatives have shown selective inhibitory effects on specific cancer cell types. For instance, a novel phenanthridinone derivative containing a tetrahydrotetramethylnaphthalene structure was found to be a more potent inhibitor of adult T-cell leukemia (ATL) cells compared to other T-cell lines in vitro. researchgate.netiiarjournals.org This suggests that specific structural modifications can enhance selectivity towards certain cancer cells. researchgate.net The planarity of the phenanthridinone ring system and the nature of its substituents are considered crucial for its interaction with biological targets and, consequently, its antitumor activity. acs.org

Table 2: Examples of Antitumor Activity of Phenanthridinone Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Source |

| Phenanthridine-6(5H)-ones | Not specified | Six human solid tumor cell lines | Antiproliferative activity in the low micromolar range | researchgate.net |

| PJ-34 | PARP inhibition | Various cancer cells | Inhibition of DNA repair | researchgate.netnih.gov |

| ARC-111 | Topoisomerase-1 inhibition | Not specified | Inhibition of DNA replication and transcription | nih.gov |

| Tetrahydrotetramethylnaphthalene-containing phenanthridinone | Not specified | Adult T-cell leukemia (ATL) cells | Selective inhibition of proliferation | researchgate.netiiarjournals.org |

Neurotrophin Activity Enhancement Research

Neurotrophins are a family of proteins, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), that are essential for the survival, differentiation, and function of neurons. mdpi.comnih.gov Imbalances in neurotrophin signaling are implicated in various neurological and neurodegenerative disorders. wikipedia.org Consequently, developing small molecules that can mimic or enhance the activity of neurotrophins is a promising therapeutic strategy. wikipedia.org

Research in this area has explored the potential of phenanthridinone derivatives to modulate neurotrophic pathways. researchgate.netresearchgate.net Some phenanthridinone analogs are considered key scaffolds with potential activity against neurodegenerative diseases. researchgate.netresearchgate.net

The mechanism by which these compounds may exert neurotrophic effects often involves interacting with the same signaling pathways as natural neurotrophins. biorxiv.org Neurotrophins typically bind to and activate Trk (tropomyosin receptor kinase) receptors, such as TrkA for NGF and TrkB for BDNF. nih.govnih.gov This activation triggers downstream signaling cascades, including the MAP kinase and PI-3 kinase pathways, which ultimately promote neuronal survival and plasticity. nih.gov

While direct evidence for 8-Ethylphenanthridin-6(5H)-one is limited in the context of neurotrophin activity enhancement, the broader class of phenanthridinones has been associated with neuroprotective effects. For instance, the PARP inhibitor PJ34, a phenanthridinone derivative, has been shown to have neuroprotective properties. researchgate.net

The development of small molecule neurotrophin mimetics is an active area of research. wikipedia.org These compounds aim to overcome the limitations of using large protein neurotrophins as drugs, such as poor blood-brain barrier penetration. wikipedia.org The investigation into phenanthridinone derivatives as potential neurotrophin enhancers is part of this broader effort to find new treatments for neurological disorders.

Structure Activity Relationship Sar Investigations of Phenanthridinone Derivatives

Methodological Frameworks for SAR Studies in Phenanthridinone Chemistry

For phenanthridinone derivatives, the methodological framework for SAR studies typically integrates both experimental and computational approaches. A common strategy begins with the systematic evaluation of a library of phenanthridinone-based compounds. nih.govsemanticscholar.org This library is screened for activity against a panel of biological targets, such as nuclear receptors, using various biological assays to measure effects like agonism or antagonism. oncodesign-services.comnih.gov

The process involves:

Systematic Synthesis: A series of analogs is synthesized where specific positions on the phenanthridinone scaffold are modified. ontosight.ai This includes altering substituents on the aromatic rings and the nitrogen atom. mdpi.comnih.gov

Biological Screening: The synthesized compounds are tested in cell-based or enzymatic assays to determine their biological activity, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. nih.govnih.gov

Data Analysis: The results from the screening are analyzed to identify trends and correlations between specific structural modifications and the observed changes in biological activity. collaborativedrug.com This allows researchers to build a comprehensive SAR profile. chemrxiv.org

Computational Modeling: Computer-aided techniques, such as molecular docking, can be used to build three-dimensional models of how phenanthridinone derivatives interact with their biological targets. oncodesign-services.comumanitoba.ca These simulations help rationalize the experimental SAR data and predict the activity of novel, yet-to-be-synthesized compounds.

This integrated approach proved effective for the efficient discovery of lead compounds, subsequent enhancement of their activity, and initial control of selectivity among different receptors for the phenanthridinone class. nih.govsemanticscholar.org

Positional and Substituent Effects on Biological Activity

The biological activity of phenanthridinone derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. researchgate.net Systematic modifications have shown that even minor changes can lead to significant shifts in potency and receptor selectivity. mdpi.com

Influence of Alkyl Group Substitutions (e.g., Ethyl Group)

Alkyl groups, such as methyl or ethyl groups, influence a molecule's properties through a combination of steric, electronic, and hydrophobic effects. slideshare.netscielo.org.mx In the context of phenanthridinones, the placement of alkyl substituents is a critical determinant of biological activity.

Studies on nuclear receptor modulation have revealed distinct SAR patterns for alkyl substitutions at the nitrogen atom versus the aromatic rings. mdpi.comnih.gov For instance, the length of an alkyl chain on the nitrogen atom can act as a selectivity switch. mdpi.com While a hydrogen atom at the nitrogen is favorable for potent androgen receptor (AR) and progesterone (B1679170) receptor (PR) antagonistic activity, introducing a longer alkyl chain enhances antagonistic activity towards the glucocorticoid receptor (GR) and retinoic acid receptor-related orphan receptors (RORs). mdpi.comsemanticscholar.org For example, an analog with a hydrogen at the nitrogen (N-H) showed potent AR antagonistic activity with an IC₅₀ value of 0.10 μM. semanticscholar.orgnih.gov

Substitution on the aromatic rings also plays a key role. The introduction of alkyl groups at the 4-position of the phenanthridinone core was found to increase PR antagonistic activity compared to the unsubstituted parent compound. nih.gov Conversely, these same 4-alkyl analogs showed decreased activity for androgen receptors (AR) and liver X receptors (LXRs). nih.gov Although specific data on an 8-ethyl substitution is not detailed in these studies, investigations into other substituents at the 8-position, such as methoxy (B1213986) and fluoro groups, have demonstrated that this position is critical for modulating activity, particularly for the AR and PR. mdpi.com For instance, an 8-methoxy substitution enhanced AR activity, and an 8-fluoro substitution enhanced PR activity. mdpi.com This highlights the sensitivity of the biological response to modifications at the 8-position of the phenanthridinone scaffold.

Table 1: Effect of N-Atom Substitution on Nuclear Receptor Antagonistic Activity Activity is presented as IC₅₀ in nM. Lower values indicate higher potency. Data sourced from Nishiyama et al., 2018. nih.gov

| Compound | N-Substituent | GR Activity (IC₅₀, nM) | AR Activity (IC₅₀, nM) | PR Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 12 | H | 2300 | 100 | 780 |

| 15 | n-Hexyl | 1600 | >20000 | >20000 |

Impact of Halogen and Other Functional Group Derivatizations

The introduction of halogens and other functional groups like methoxy groups is a common strategy in medicinal chemistry to fine-tune a drug's pharmacological profile. reachemchemicals.comdiva-portal.org Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. slideshare.netnih.gov

Systematic "methoxy scanning" and "fluoro scanning" of the phenanthridinone skeleton have provided detailed insights into positional effects. mdpi.com The introduction of a methoxy group generally resulted in increased activity across several nuclear receptors, but the optimal position depended on the specific target. mdpi.com Key findings include:

A 3-methoxy substitution provided a 5.7-fold improvement in GR activity. mdpi.com

3- and 4-methoxy substitutions enhanced PR activity. nih.gov

An 8-methoxy substitution was most favorable for AR activity. mdpi.com

9- and 10-methoxy substitutions were beneficial for LXRβ and LXRα activity, respectively. mdpi.com

Similarly, the introduction of a fluorine atom, an electron-withdrawing group, had a significant impact. For AR antagonistic activity, all tested fluoro analogs (at positions 4, 7, 8, and 9) showed enhanced potency compared to the unsubstituted compound, indicating that an electron-withdrawing effect at these positions is important for this specific activity. mdpi.com For PR activity, substitutions at the 4- and 8-positions with fluorine were found to enhance antagonistic effects. mdpi.com

Table 2: Effect of Methoxy and Fluoro Substitution on Nuclear Receptor Antagonistic Activity Activity is presented as IC₅₀ in nM. Lower values indicate higher potency. Data sourced from Nishiyama et al., 2018. mdpi.com

| Compound | R (Position) | AR Activity (IC₅₀, nM) | PR Activity (IC₅₀, nM) | GR Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 12 | H (Unsubstituted) | 100 | 780 | 2300 |

| 19 | 3-OMe | 79 | 130 | 400 |

| 20 | 4-OMe | 92 | 340 | 1100 |

| 21 | 7-OMe | 100 | 540 | 1400 |

| 22 | 8-OMe | 59 | 500 | 1700 |

| 32 | 4-F | 72 | 470 | 2100 |

| 33 | 7-F | 83 | 630 | 1900 |

| 34 | 8-F | 75 | 450 | 1600 |

| 35 | 9-F | 78 | 1200 | 1600 |

Strategies for Modulating Biological Target Selectivity

Achieving selectivity for a specific biological target over others is a critical challenge in drug development to minimize off-target effects. For phenanthridinone derivatives, SAR studies have identified several key strategies to control selectivity among different nuclear receptors. mdpi.comnih.gov

One effective strategy involves modifying the substituent on the nitrogen atom. As noted previously, a hydrogen atom at the nitrogen is crucial for high-affinity binding to the androgen (AR) and progesterone (PR) receptors, while longer alkyl chains shift the selectivity profile towards the glucocorticoid (GR) and ROR receptors. mdpi.comsemanticscholar.org This allows for the development of compounds that can preferentially target one subgroup of steroid receptors over another.

Another powerful approach is the targeted modification of specific positions on the aromatic rings. mdpi.com Research has shown that:

Modification at the 4-position can be leveraged to increase selectivity for the AR over other nuclear receptors. mdpi.com

Modification at the 9-position can enhance selectivity for metabolic nuclear receptors (like LXRs) over steroid receptors (like AR, PR, GR). mdpi.com

By combining these strategies—for example, by installing a hydrogen on the nitrogen while simultaneously modifying the 4-position—researchers can fine-tune the phenanthridinone structure to create highly potent and selective ligands for a single, desired biological target. mdpi.com This demonstrates the remarkable tunability of the phenanthridinone scaffold. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for 8 Ethylphenanthridin 6 5h One Research

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of phenanthridinone derivatives has evolved from classical methods like the Schmidt reaction and Beckmann rearrangement to more modern, efficient techniques. mdpi.com Recent advancements have focused on transition-metal-catalyzed reactions, including palladium-catalyzed C-H activation and annulation strategies, which offer high efficiency and functional group tolerance. mdpi.comnih.govacs.org

Future synthetic research on 8-Ethylphenanthridin-6(5H)-one should leverage these modern methods to create a library of complex derivatives. A key area of exploration is the development of enantioselective synthetic routes. Many bioactive molecules exist as a single enantiomer, and the introduction of chirality can significantly enhance therapeutic selectivity and reduce off-target effects. nih.gov A notable advancement in this area is the catalytic enantioselective Birch-Heck sequence, which has been used to create phenanthridinone derivatives with all-carbon quaternary stereocenters. nih.gov Applying such a strategy to this compound could generate novel, three-dimensional structures with improved pharmacological profiles. nih.gov

Furthermore, the development of nickel-catalyzed versions of these reactions presents an attractive, more sustainable alternative to palladium catalysis. brynmawr.edu Research into Ni-catalyzed intramolecular Mizoroki-Heck reactions for the synthesis of phenanthridinone analogues is a promising avenue. brynmawr.edu The exploration of diverse starting materials and the functionalization at various positions on the phenanthridinone core will be crucial for establishing structure-activity relationships.

Table 1: Potential Advanced Synthetic Strategies

| Synthetic Strategy | Rationale | Potential Outcome | Key References |

| Catalytic Enantioselective Birch-Heck Sequence | Introduction of chiral, all-carbon quaternary stereocenters to create more complex, three-dimensional analogues. | Improved therapeutic selectivity and reduced promiscuity. | nih.gov |

| Nickel-Catalyzed Intramolecular Heck Reaction | Development of a more sustainable and economical alternative to palladium-catalyzed methods. | Efficient synthesis of phenanthridinone derivatives with quaternary stereocenters. | brynmawr.edu |

| Palladium-Catalyzed Annulation of Benzynes | A versatile and efficient one-pot method for constructing the phenanthridinone skeleton. | Rapid access to a diverse library of functionalized derivatives for screening. | researchgate.net |

| C-H Activation/Functionalization | Direct modification of the phenanthridinone core without the need for pre-functionalized substrates. | Streamlined synthesis of novel derivatives with diverse substituents. | mdpi.comnih.gov |

Elucidation of Novel Molecular Mechanisms of Action in Biological Systems

The phenanthridinone scaffold is known to interact with a variety of biological targets, leading to a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai For instance, certain derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable in cancer therapy. nih.govresearchgate.netnih.gov Others have shown inhibitory activity against the BET bromodomain protein BRD2, a target in cancer and other chronic diseases. nih.govnih.goviucr.org

A critical future direction for this compound is the systematic elucidation of its molecular mechanism(s) of action. Initial computational repositioning studies have implicated phenanthridinones in pathways relevant to renal cell cancer. nih.gov Future research should move beyond computational predictions to experimental validation. This involves comprehensive biological screening against a panel of cancer cell lines and other disease models to identify its primary biological effects. ontosight.ai

Once a primary activity is identified, target deconvolution studies will be necessary to pinpoint the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the proteins that directly interact with this compound. Following target identification, detailed biochemical and cellular assays are needed to understand how the compound modulates the function of its target and the downstream signaling pathways affected. For example, if it is found to inhibit a particular kinase, further studies should investigate its effect on substrate phosphorylation and downstream cellular processes.

Application of Advanced Spectroscopic and Structural Biology Techniques

A deep understanding of the structure of this compound and its interactions with biological macromolecules is fundamental for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable for this purpose. numberanalytics.comresearchgate.net

High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, can provide detailed information about the compound's solution-state conformation. numberanalytics.com Time-resolved spectroscopy can offer insights into the dynamics of its interaction with target molecules. numberanalytics.com

The most definitive structural information comes from X-ray crystallography. Co-crystallization of this compound or its more potent derivatives with their identified biological targets (e.g., enzymes, receptors) can reveal the precise binding mode at atomic resolution. nih.goviucr.org For example, structural studies of a phenanthridinone core moiety in complex with the BRD2 bromodomain have provided a detailed view of the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Such information is invaluable for designing second-generation inhibitors with improved affinity and selectivity. For instance, identifying a solvent-exposed region on the bound ligand allows for the rational introduction of functional groups to form additional favorable interactions with the protein. nih.gov

Table 2: Proposed Spectroscopic and Structural Biology Studies

| Technique | Objective | Expected Outcome | Key References |

| 2D NMR Spectroscopy | Elucidate the solution-state structure and conformation of this compound derivatives. | Understanding of the compound's conformational preferences, which can influence biological activity. | numberanalytics.com |

| X-ray Crystallography | Determine the three-dimensional structure of the compound in complex with its biological target. | Atomic-level details of the binding site and key intermolecular interactions, guiding rational drug design. | nih.goviucr.org |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive detection and characterization of the compound's interaction with surfaces or target molecules. | Insights into binding events and molecular orientation at interfaces. | numberanalytics.com |

| Computational Modeling and Molecular Dynamics | Simulate the interaction between the compound and its target, predicting binding affinities and dynamic behavior. | A predictive model to guide the design of new derivatives and to complement experimental data. | researchgate.net |

Expansion of Research into Diverse Biological Systems

The known biological activities of the phenanthridinone class of compounds suggest that the therapeutic potential of this compound may extend beyond a single disease area. ontosight.aiontosight.ai The core structure has been associated with anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai Furthermore, derivatives have been investigated as inhibitors of the hepatitis C virus. nih.govniph.go.jp

A strategic expansion of research into diverse biological systems is therefore warranted. This should begin with broad-spectrum screening to identify potential new therapeutic applications. For example, its antimicrobial activity could be assessed against a panel of pathogenic bacteria and fungi. ontosight.ai Its potential as an antiviral agent could be explored against a range of viruses, building on the findings for other phenanthridinones. nih.govniph.go.jp

Furthermore, given the role of some phenanthridinones in modulating inflammation and neurotrophin activity, investigating the effects of this compound in models of inflammatory diseases and neurodegenerative disorders could uncover novel therapeutic avenues. nih.govontosight.ai The presence of substituents on the phenanthridinone core can significantly influence the biological activity profile, so even if the parent compound is inactive in a particular assay, its derivatives may show promise. ontosight.ai This underscores the importance of integrating the development of advanced synthetic strategies (Section 5.1) with broad biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.